![molecular formula C22H24N6 B2475108 N~4~-(2,4-Dimethylphenyl)-1-Methyl-N~6~-(2-Phenylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4,6-diamin CAS No. 896002-49-6](/img/structure/B2475108.png)

N~4~-(2,4-Dimethylphenyl)-1-Methyl-N~6~-(2-Phenylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4,6-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

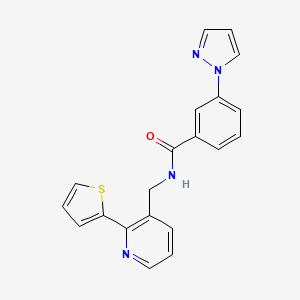

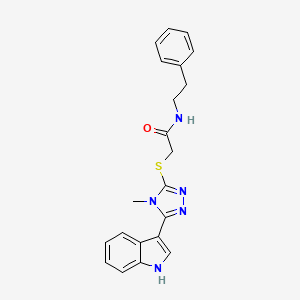

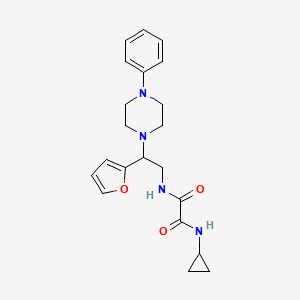

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6 and its molecular weight is 372.476. The purity is usually 95%.

BenchChem offers high-quality N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Verbindung wurde auf ihre Antitumor-Eigenschaften untersucht. In einer Studie wurde eine Reihe neuer N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidin-2,4-diamin-Derivate (einschließlich unserer Verbindung) synthetisiert und bewertet. Diese Derivate zeigten antiproliferative Aktivitäten gegen menschliche Brustkrebszellen und menschliche Magenkrebszellen. Bemerkenswert ist, dass die potenteste Verbindung eine überlegene Antitumoraktivität im Vergleich zur positiven Kontrolle Palbociclib, einem bekannten CDK6-Inhibitor, zeigte .

CDK6-Inhibition

Cyclin-abhängige Proteinkinasen (CDKs) spielen eine entscheidende Rolle bei der Zellzyklusregulation und Transkription. CDK6 wurde insbesondere als vielversprechendes Ziel für die Krebsbehandlung identifiziert. Unsere Verbindung wurde auf ihre CDK6-Inhibitoraktivität getestet und zeigte gute Ergebnisse. Das Verständnis seines Bindungsmodells mit CDK6 durch molekulare Docking-Simulationen liefert wertvolle Erkenntnisse für die Medikamentenentwicklung .

Neue Strukturuntersuchung

Viele berichtete CDK-Inhibitoren weisen gemeinsame strukturelle Merkmale auf, wie z. B. den N-(Pyridin-2-yl)pyrimidin-2-amin- oder N-Phenylpyrimidin-2-amin-Kern. Unsere Verbindung weicht von diesem Trend ab, indem sie die 2,3-Positionen des Pyrrols in die 5,6-Positionen von N-Phenylpyrimidin-2-amin einbaut. Diese neuartige Struktur eröffnet Möglichkeiten zur Gestaltung von Verbindungen mit verbesserter Antitumoraktivität und Selektivität .

Semicarbazon-Synthese

In einer separaten Studie wurden Semicarbazone mit 2,4-Dimethylphenyl-Substitution synthetisiert. Obwohl nicht direkt mit unserer Verbindung verwandt, unterstreicht diese Arbeit die Vielseitigkeit der 2,4-Dimethylphenyl-Gruppierung in der organischen Synthese .

Modifikation der Kernstruktur

Die Kernstruktur der Verbindung - 2,4-Diaminopyrimidin - wurde auf verschiedene Weise modifiziert. So führte die Substitution verschiedener Gruppen an bestimmten Positionen zur Synthese von 2,4-Diamino-6-substituierten Pyrimidinen. Solche Modifikationen können die biologische Aktivität und das pharmakologische Profil der Verbindung beeinflussen .

Aussichten für die Medikamentenentwicklung

Aufgrund ihrer einzigartigen Struktur und vielversprechenden Aktivitäten könnte unsere Verbindung als Ausgangspunkt für die Medikamentenentwicklung dienen. Forscher können weitere Modifikationen untersuchen, ihre Eigenschaften optimieren und neue Therapeutika auf der Grundlage ihres Gerüsts entwickeln.

Design, Synthese und Antitumoraktivität neuer N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]pyrimidin-2,4-diamin-Derivate als CDK6-Inhibitoren Synthese von N4-(2,4-Dimethylphenyl)-Semicarbazonen als 4-Aminobutyrat-Aminotransferase-Inhibitoren Synthese von 2,4-Diaminopyrimidin-Kernstrukturen über nukleophile Substitution

Wirkmechanismus

Target of Action

The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .

Pharmacokinetics

The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .

Action Environment

These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Eigenschaften

IUPAC Name |

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYWSFGMLFGYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2475026.png)

![2-{[1-(4-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2475031.png)

![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2475039.png)